
3-Cyclohexylperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylperylene is an organic compound with the molecular formula C26H22. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where a cyclohexyl group is attached to the perylene core. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-Cyclohexylperylene typically involves the cycloaddition of cyclohexene to perylene under specific reaction conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclohexyl group to the perylene core. Industrial production methods may involve large-scale cycloaddition reactions under controlled temperatures and pressures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
3-Cyclohexylperylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the perylene core.
Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the perylene core using reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of perylenequinone derivatives, while substitution reactions can yield halogenated or nitrated perylene compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylperylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties
Wirkmechanismus
The mechanism of action of 3-Cyclohexylperylene involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics. The cyclohexyl group attached to the perylene core can influence the compound’s solubility and stability, enhancing its performance in various applications .
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexylperylene can be compared with other similar compounds, such as:
Perylene: The parent compound, which lacks the cyclohexyl group, has different solubility and electronic properties.
Perylene diimides: These compounds have imide groups attached to the perylene core, making them highly stable and useful in electronic applications.
Naphthalene derivatives: These compounds have a similar polycyclic aromatic structure but with different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the perylene core with the cyclohexyl group, which imparts distinct solubility, stability, and electronic properties .
Eigenschaften
CAS-Nummer |
110207-29-9 |
|---|---|
Molekularformel |
C26H22 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-cyclohexylperylene |
InChI |
InChI=1S/C26H22/c1-2-7-17(8-3-1)19-15-16-24-22-12-5-10-18-9-4-11-21(25(18)22)23-14-6-13-20(19)26(23)24/h4-6,9-17H,1-3,7-8H2 |
InChI-Schlüssel |
CXDBISSFIHMQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C3C4=CC=CC5=C4C(=CC=C5)C6=C3C2=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


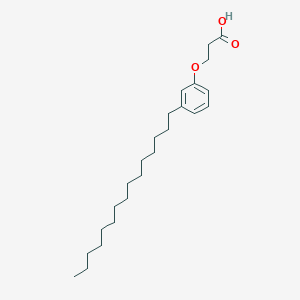
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
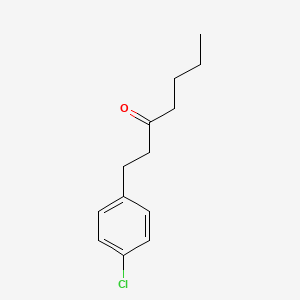
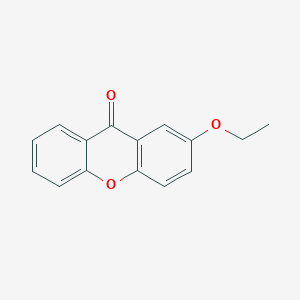
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
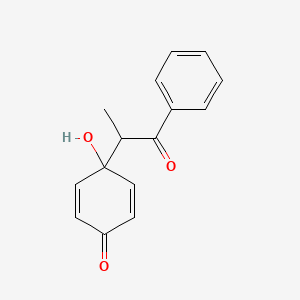
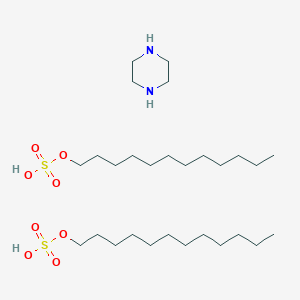
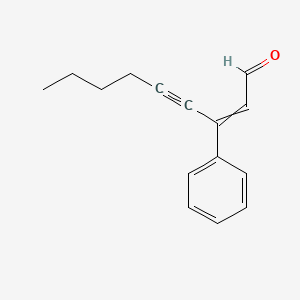


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
